
6-フェニルニコチン酸ペンタフルオロフェニルエステル
概要
説明
Pentafluorophenyl 6-phenylnicotinate, also known as PFPN, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of nicotinate esters and is known for its unique properties, including its high stability and reactivity. In
作用機序
The mechanism of action of Pentafluorophenyl 6-phenylnicotinate is not well understood, although it is believed to act as a nucleophile in various reactions. Pentafluorophenyl 6-phenylnicotinate has been shown to react with various electrophiles, including alkyl halides and carbonyl compounds, resulting in the formation of new chemical bonds. In addition, Pentafluorophenyl 6-phenylnicotinate has been shown to undergo various reactions, including substitution, addition, and elimination reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Pentafluorophenyl 6-phenylnicotinate are not well understood, although it has been shown to exhibit cytotoxicity against various cancer cell lines. In addition, Pentafluorophenyl 6-phenylnicotinate has been shown to inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent.
実験室実験の利点と制限
One of the main advantages of Pentafluorophenyl 6-phenylnicotinate is its high stability and reactivity, which makes it a useful reagent for various reactions. In addition, Pentafluorophenyl 6-phenylnicotinate is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, Pentafluorophenyl 6-phenylnicotinate is also highly toxic and requires careful handling and disposal. In addition, Pentafluorophenyl 6-phenylnicotinate can be expensive to synthesize, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of Pentafluorophenyl 6-phenylnicotinate, including its potential applications in drug discovery, materials science, and organic synthesis. In drug discovery, Pentafluorophenyl 6-phenylnicotinate could be further studied for its potential as a drug candidate, particularly for the treatment of cancer and other diseases. In materials science, Pentafluorophenyl 6-phenylnicotinate could be used as a building block for the synthesis of novel materials with unique properties, including high thermal stability and conductivity. In organic synthesis, Pentafluorophenyl 6-phenylnicotinate could be further studied for its potential in the synthesis of various organic compounds, including heterocycles and biologically active molecules.
科学的研究の応用
タンパク質模倣
6-フェニルニコチン酸ペンタフルオロフェニルエステル: は、タンパク質の構造と機能を模倣した単鎖ポリマーナノ粒子(SCNPs)の開発に使用されています 。これらのSCNPsは、さまざまなアミンで機能化することができ、タンパク質間相互作用の研究や新しい生体材料の開発など、生物医学研究における潜在的な用途を有する水溶性ナノ粒子になります。
生体複合化学
この化合物は、生体複合化学において活性エステルとして機能し、さまざまな官能基を生体分子に付加することを可能にします 。この特性は、標的化薬物送達システム用または診断ツールの部分として使用できるペプチドおよびタンパク質との生体複合体を生成するために特に貴重です。
高分子科学
高分子科学では、6-フェニルニコチン酸ペンタフルオロフェニルエステルは、生体模倣ポリマーの合成に不可欠です。 これらのポリマーは、強度向上や薬物動態の変化などの特定の特性を持つ新しい材料の製造に役立ち、新規治療薬の設計に役立ちます 。
薬物動態
この化合物は、治療薬の薬物動態挙動を制御できるナノ材料の開発に役割を果たしています 。これらのナノ材料は、タンパク質を模倣することで、特に制御放出製剤の文脈において、薬物の送達と効力を向上させる可能性があります。
バイオセンシング
6-フェニルニコチン酸ペンタフルオロフェニルエステルの活性エステル部分は、バイオセンシングアプリケーション用の蛍光ラベルを作成するために使用できます 。これらのバイオセンサーは、さまざまな生物学的および化学的プロセスを検出できるため、医療診断、環境モニタリング、および食品安全分析に役立ちます。
イメージング剤開発
この化合物は機能化できるため、イメージング剤の開発に適しています 。特定の生物学的構造または機能を標的とする分子に付加することにより、疾患プロセスの可視化を助け、診断と治療介入のモニタリングの両方に不可欠です。
生化学分析
Biochemical Properties
Pentafluorophenyl 6-phenylnicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through covalent bonding, which can alter the enzyme’s activity and stability . Additionally, Pentafluorophenyl 6-phenylnicotinate can form complexes with proteins, affecting their structural conformation and function .
Cellular Effects
Pentafluorophenyl 6-phenylnicotinate influences various cellular processes. It has been shown to impact cell signaling pathways, particularly those involved in inflammatory responses. For example, it can modulate the NF-κB signaling pathway, leading to changes in gene expression related to inflammation . Furthermore, Pentafluorophenyl 6-phenylnicotinate affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of Pentafluorophenyl 6-phenylnicotinate involves several key interactions at the molecular level. It binds to specific biomolecules, such as DNA and RNA, through non-covalent interactions, which can lead to changes in gene expression . Additionally, Pentafluorophenyl 6-phenylnicotinate can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . These interactions contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pentafluorophenyl 6-phenylnicotinate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to Pentafluorophenyl 6-phenylnicotinate can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of Pentafluorophenyl 6-phenylnicotinate vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can be used to study its biochemical properties without significant adverse effects . At higher doses, Pentafluorophenyl 6-phenylnicotinate can cause toxicity, leading to symptoms such as weight loss, organ damage, and changes in behavior . These findings highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
Pentafluorophenyl 6-phenylnicotinate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can also affect the levels of various metabolites, influencing the overall metabolic flux within the cell. These interactions are essential for understanding the compound’s metabolic fate and its potential effects on cellular metabolism.
Transport and Distribution
The transport and distribution of Pentafluorophenyl 6-phenylnicotinate within cells and tissues are mediated by specific transporters and binding proteins . It can accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . Understanding its transport and distribution is crucial for elucidating its overall impact on cellular function.
Subcellular Localization
Pentafluorophenyl 6-phenylnicotinate exhibits specific subcellular localization patterns. It is often found in the nucleus, where it can interact with DNA and RNA, influencing gene expression . Additionally, it can localize to the mitochondria, affecting mitochondrial function and energy production . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.
特性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 6-phenylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8F5NO2/c19-12-13(20)15(22)17(16(23)14(12)21)26-18(25)10-6-7-11(24-8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPUNKGUYBKZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640183 | |
| Record name | Pentafluorophenyl 6-phenylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934570-41-9 | |
| Record name | Pentafluorophenyl 6-phenylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613516.png)
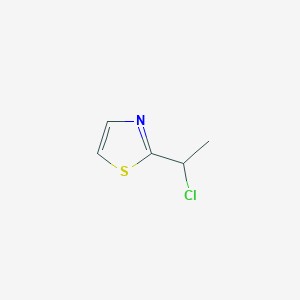
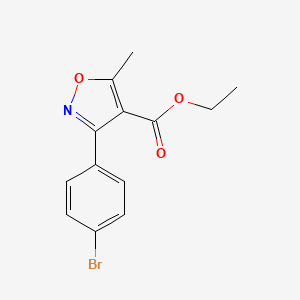
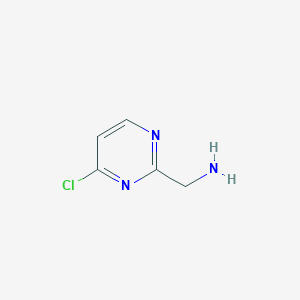
![7-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1613524.png)


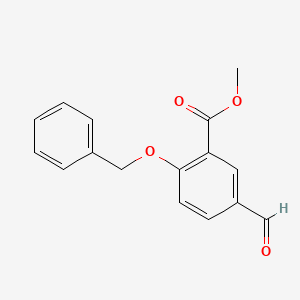
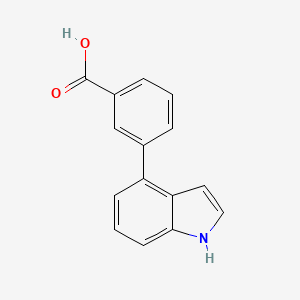
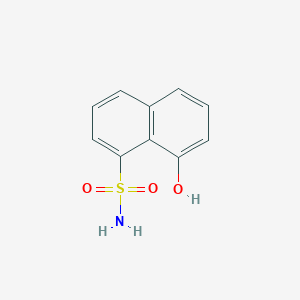
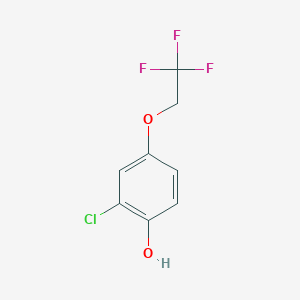
![9-{[6-Deoxy-alpha-L-galactopyranosyl-(1->2)-[alpha-D-galactopyranosyl-(1->3)]-beta-D-galactopyranosyl]oxy}nonanoic acid](/img/structure/B1613533.png)
